molecular formula C20H18O5 B6244737 8-(3,4-dimethoxybenzoyl)-5-methoxynaphthalen-1-ol CAS No. 171286-37-6

8-(3,4-dimethoxybenzoyl)-5-methoxynaphthalen-1-ol

Cat. No.: B6244737
CAS No.: 171286-37-6
M. Wt: 338.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-(3,4-dimethoxybenzoyl)-5-methoxynaphthalen-1-ol” is a complex organic molecule that contains a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The molecule also contains methoxy groups (-OCH3) and a benzoyl group (C6H5CO-), which are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation, a phenomenon where p-orbitals overlap across the molecule, leading to delocalization of π electrons. This is common in aromatic compounds and contributes to their stability .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The methoxy groups are electron-donating, which means they could activate the aromatic ring towards electrophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Aromatic compounds are often relatively stable and have high boiling points due to π-stacking interactions. The presence of polar methoxy groups could also impact the compound’s solubility .

Safety and Hazards

As with any chemical compound, handling “8-(3,4-dimethoxybenzoyl)-5-methoxynaphthalen-1-ol” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-(3,4-dimethoxybenzoyl)-5-methoxynaphthalen-1-ol involves the condensation of 3,4-dimethoxybenzaldehyde with 5-methoxynaphthalen-1-ol, followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "5-methoxynaphthalen-1-ol", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxybenzaldehyde (1.0 equiv) and 5-methoxynaphthalen-1-ol (1.2 equiv) in methanol (10 mL) and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Quench the reaction by adding a saturated solution of sodium hydroxide in water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 4: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 5: Recrystallize the purified product from a mixture of ethanol and water to obtain the final product as a white solid." ] }

CAS No.

171286-37-6

Molecular Formula

C20H18O5

Molecular Weight

338.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.